
(R)-donepezil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-donepezil is a 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindan-1-one that has R configuration. It is a conjugate base of a this compound(1+). It is an enantiomer of a (S)-donepezil.
Wissenschaftliche Forschungsanwendungen
Efficacy in Cognitive Improvement
(R)-donepezil is recognized for its role in improving cognition and global function in patients with mild to moderately severe Alzheimer's disease. A pivotal phase 3 study demonstrated that patients receiving doses of 5 mg and 10 mg daily exhibited significant improvements in cognitive assessments, such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and Mini-Mental State Examination (MMSE) scores compared to placebo groups .
Key Findings:
- Study Design: Double-blind, placebo-controlled trial involving 468 participants.
- Results: Statistically significant improvements were observed with mean drug-placebo differences of 2.5 and 3.1 units for ADAS-cog at respective dosages.
- Mechanism: Donepezil's selectivity for brain tissue minimizes peripheral side effects, making it preferable over other cholinesterase inhibitors like tacrine .
Advanced Alzheimer's Disease Management
Case studies have highlighted the effectiveness of this compound in advanced stages of Alzheimer's disease. For instance, a case study involving a severely demented patient indicated that treatment with this compound led to notable improvements in cognitive and functional abilities .
Case Study Insights:
- Patient Profile: Severely demented elderly male.
- Outcome: Enhanced cognitive function and reduced behavioral issues after administration of donepezil.
Neurocognitive Recovery Post-Traumatic Brain Injury
Recent research has explored the use of this compound for neurocognitive recovery following traumatic brain injury (TBI). Several studies indicate that donepezil may facilitate cognitive rehabilitation, with reported improvements in memory and problem-solving skills among treated individuals .
Summary of Findings:
- Study Types: Included case reports, retrospective series, and open-label trials.
- Notable Outcomes: Improvements in Mini-Mental State Examination scores from 18 to 29 after combination therapy with donepezil .
Development of Novel Donepezil Derivatives
Research into hybrid compounds combining this compound with other pharmacological agents has shown promise in enhancing therapeutic outcomes for Alzheimer’s disease. These new derivatives aim to target multiple pathways involved in neurodegeneration, potentially offering broader efficacy than traditional donepezil alone .
Research Highlights:
- Dual Inhibitors: Novel compounds targeting both acetylcholinesterase and β-secretase have been developed.
- In Vitro Results: Showed excellent blood-brain barrier permeability and neuroprotective effects in neuronal injury models.
Broader Applications Beyond Alzheimer's Disease
While primarily used for Alzheimer's disease, this compound's mechanisms may have implications for other conditions involving cholinergic dysfunction. Studies suggest potential benefits for patients with vascular dementia and other cognitive impairments .
Data Summary Table
Application Area | Study Type | Key Findings |
---|---|---|
Alzheimer's Disease | Phase 3 Clinical Trial | Significant cognitive improvement vs. placebo |
Advanced Alzheimer's Management | Case Study | Enhanced cognition and function |
Neurocognitive Recovery Post-TBI | Case Reports/Trials | Improved memory scores post-treatment |
Development of Novel Derivatives | Research Studies | Promising dual-action compounds |
Other Cognitive Impairments | Observational Studies | Potential benefits noted for vascular dementia |
Eigenschaften
Molekularformel |
C24H29NO3 |
---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
(2R)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/t20-/m1/s1 |
InChI-Schlüssel |
ADEBPBSSDYVVLD-HXUWFJFHSA-N |
SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Isomerische SMILES |
COC1=C(C=C2C(=C1)C[C@H](C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.